![molecular formula C17H23NO3 B7507372 N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide](/img/structure/B7507372.png)
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide, also known as CDM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. CDM-2 is a member of the acetamide class of compounds and has a molecular weight of 349.48 g/mol.
Mechanism of Action
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide exerts its anticancer effects by targeting multiple signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a critical role in promoting cell survival and proliferation. N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide also activates the p53 pathway, a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide in lab experiments is its high potency and specificity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide is its potential toxicity to normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide. One area of interest is the development of new anticancer drugs based on the structure of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide. Researchers are also investigating the potential use of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanisms of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide can be synthesized through a multistep process involving the reaction of cyclohexylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by N-methylation with methyl iodide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been extensively studied for its potential applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. Research has shown that N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18(14-5-3-2-4-6-14)17(19)12-13-7-8-15-16(11-13)21-10-9-20-15/h7-8,11,14H,2-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHZATVUQAXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.